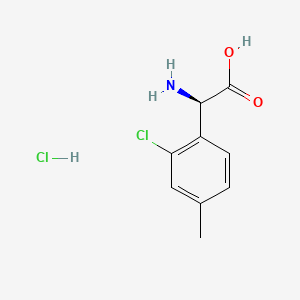![molecular formula C7H8N4 B14032716 6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)
6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific arrangement of atoms in this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-6-methylpyrazole with a suitable pyridine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as iodine, to facilitate the cyclization process .
Another approach involves the multicomponent reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile. This method yields 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, which can be further converted to this compound through subsequent reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazolopyridine derivatives.
科学的研究の応用
6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with various enzymes and receptors makes it a versatile molecule for therapeutic applications .
類似化合物との比較
6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern and exhibit distinct biological activities.
Phenylpyrazoles: These compounds contain a phenyl group attached to the pyrazole ring and are known for their insecticidal properties.
The unique structure of this compound, with its specific substitution pattern, contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC名 |
6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-4-2-6-5(3-9-4)7(8)11-10-6/h2-3H,1H3,(H3,8,10,11) |
InChIキー |
BBOIPSCMUPVHDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=N1)C(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


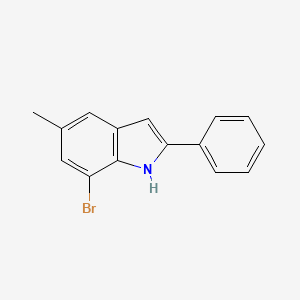
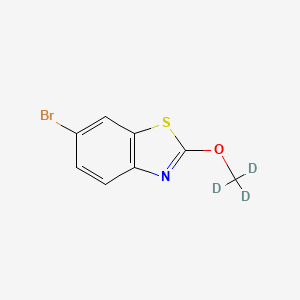

![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)

![3-Hydroxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B14032655.png)
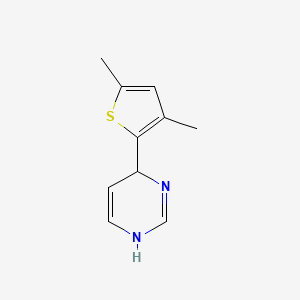
![Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B14032666.png)
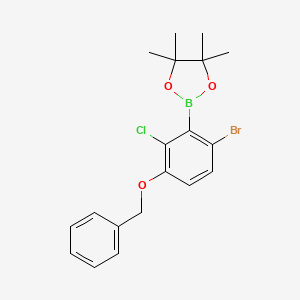

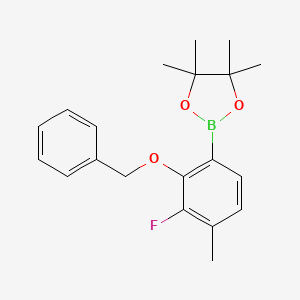
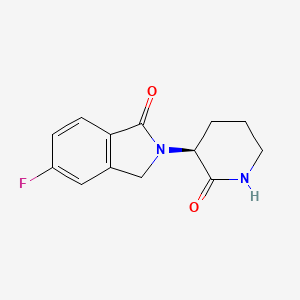
![2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14032692.png)
